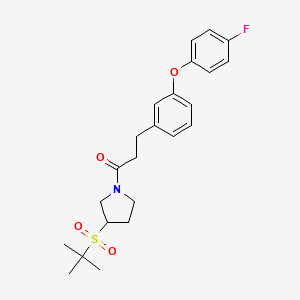

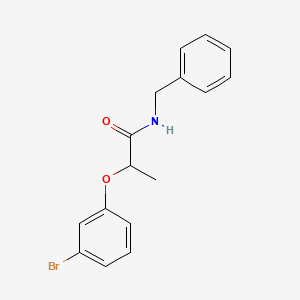

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as demonstrated in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, where a straightforward reaction between 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine leads to the target compound. This process highlights the planar molecular structure except for the pyrrolidin ring, which adopts an envelope conformation, facilitating π-π interactions and hydrogen bonding in the crystal assembly (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure is often characterized by X-ray crystallography, revealing planarity in certain components except for specific ring conformations. The structure's stability is enhanced through intra- and intermolecular hydrogen bonds and π-π interactions, as evidenced in related compounds (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs showcase its versatility, such as in the Julia-Kocienski olefination for synthesizing monofluorinated alkenes from tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone, indicating its potential as a reagent in organic synthesis (Zhu et al., 2010).

Aplicaciones Científicas De Investigación

Reactivity and Synthesis Techniques

- The study on the reactivities of halogenopyridines towards potassium tert-butoxide and potassium benzenethiolate in DMSO highlights the conversion mechanisms and intermediate formations, providing insights into the reactivity of similar sulfonyl-containing compounds (Zoest & Hertog, 2010).

Fluorination Reactions and Fluorinated Compounds

- A study described the synthesis, properties, and reactivity of substituted phenylsulfur trifluorides, emphasizing their stability and utility as deoxofluorinating agents. This research could be relevant to understanding the fluorination capabilities of related compounds (Umemoto et al., 2010).

Novel Compound Synthesis and Potential Applications

- The development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the therapeutic potential of compounds with similar structural features. This study demonstrates the importance of structural elements like sulfones in achieving selectivity and desirable pharmacokinetic properties (Duan et al., 2019).

Green Chemistry and Catalysis

- Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts provides a perspective on the catalytic activity of sulfone-functionalized compounds in green chemistry applications (Elavarasan et al., 2011).

Material Science and High-Performance Polymers

- The synthesis and characterization of a N-salicylaldimine ligand and its vanadium(V) complex highlight the potential of sulfonyl-containing compounds in the development of high-performance materials with specific catalytic properties (Schulz et al., 2011).

Antimicrobial Properties

- Studies on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives underline the potential of sulfonate-containing compounds in developing new antimicrobial agents. These findings could inform research on similar compounds for antimicrobial applications (Fadda et al., 2016).

Propiedades

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[3-(4-fluorophenoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO4S/c1-23(2,3)30(27,28)21-13-14-25(16-21)22(26)12-7-17-5-4-6-20(15-17)29-19-10-8-18(24)9-11-19/h4-6,8-11,15,21H,7,12-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOHBPBCLDWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)